molecular formula C17H26N2O6 B3071169 5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid CAS No. 1008214-43-4

5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid

Cat. No. B3071169
CAS RN: 1008214-43-4
M. Wt: 354.4 g/mol
InChI Key: MEMBHURUESYFTM-UHFFFAOYSA-N
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Description

The compound “5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid” has a CAS Number of 1008214-43-4 and a linear formula of C17H26N2O6 . Its molecular weight is 354.4 . The IUPAC name for this compound is 5-{2-[2-(cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O6/c20-14(7-4-8-15(21)22)19-10-9-18-17(24)13(19)11-16(23)25-12-5-2-1-3-6-12/h12-13H,1-11H2,(H,18,24)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.4 . The InChI key, which is a unique identifier for the compound, is MEMBHURUESYFTM-UHFFFAOYSA-N . Unfortunately, specific physical properties like color, density, hardness, and melting and boiling points are not available in the current resources.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structures of saturated heterocycles containing condensed rings and a carbo(bi)cyclic ring have been synthesized using 4-oxopentanoic acid with (bi)cyclic amino alcohols, revealing the potential of this compound in the formation of complex organic structures (Kivelä et al., 2003).

Antibacterial Properties

  • Synthesis of 5-substituted quinolones, including those with structures similar to the compound , has shown improved antibacterial potency. This suggests that derivatives of 5-oxopentanoic acid could have significant antibacterial applications (Miyamoto et al., 1990).

Metabolism and Drug Interaction Studies

  • Investigations into the metabolism of drugs like dexrazoxane have shown interactions with similar compounds, indicating potential relevance in pharmacokinetics and drug development processes (Schroeder et al., 2008).

Neuropharmacological Research

  • Studies on compounds structurally related to 5-oxopentanoic acid have been used to explore receptor activation in the brain, providing insights into neuropharmacology and potential therapeutic applications (Corradetti et al., 2005).

Photoluminescence Properties

  • Coordination polymers with drug ligands similar to 5-oxopentanoic acid have been synthesized, exhibiting notable photoluminescence properties. This could lead to applications in materials science and bioimaging (Yu et al., 2006).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information and handling procedures, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[2-(2-cyclohexyloxy-2-oxoethyl)-3-oxopiperazin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6/c20-14(7-4-8-15(21)22)19-10-9-18-17(24)13(19)11-16(23)25-12-5-2-1-3-6-12/h12-13H,1-11H2,(H,18,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMBHURUESYFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC2C(=O)NCCN2C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
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5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
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5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
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5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
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5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid
Reactant of Route 6
5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid

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